1-Methyl-d3-pyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex and involves multiple steps. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction followed by debenzylation with hydrogen over palladium on carbon . This method was also applicable for synthesizing different N6-substituted analogs, indicating a versatile approach for modifying the pyrrolidine ring. Another example is the synthesis of 3,5-disubstituted-2-pyridylpyrroles, which proceeds through the intermediacy of a (2-pyridyl)methylimine, suggesting multiple pathways for product formation .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using various computational and experimental techniques. For instance, a computational study on 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione provided insights into its equilibrium geometry, vibrational spectra, and electronic structure . X-ray single crystal diffraction methods have also been employed to determine the molecular structure of related compounds, such as 1-[chloro(2-methoxyphenyl)methyl]pyridinium chloride and a 1-D chain structure from Nd(III) and 2,6-bis(methylphosphonic acid)pyridine N-oxide .
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions. For example, cycloplatinated 1H-indole-1-methyl-2-(2′-pyridine) reacts with neutral ligands to form different complexes, indicating the reactivity of the pyrrolidine ring towards metal coordination . The iodine-mediated formal [2+1+1+1] cycloaddition involving DMSO as the methylene source is another example of the chemical reactivity of pyrrolidine-related structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by their molecular structure. Vibrational spectra and X-ray analysis of imidazo[4,5-b]pyridine and its methyl derivatives revealed the influence of substitution on the proton position of the NH group, affecting hydrogen bonding and spectral properties . The stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile demonstrated the importance of stereochemistry in the physical properties of pyrrolidine derivatives . Additionally, the crystal packing of 1-methyl-2-((1E,3E)-4-phenylbuta-1,3-dienyl)pyridinium iodide showed π-π interactions, which are significant for the solid-state properties of these compounds .
Scientific Research Applications
Synthesis and Chemical Properties
Pyrrolidine Derivatives Synthesis : Pyrrolidines, including 1-Methyl-d3-pyrrolidine, are significant in medicinal chemistry and industry, such as dyes or agrochemicals. A study explored the synthesis of pyrrolidines through [3+2] cycloaddition, highlighting the polar nature of the reaction and its applicability to analogous reactions with nitroethene analogues (Żmigrodzka et al., 2022).
Reactivity in Ionic Liquids : Investigation into the stability and reactivity of 1-(pyrrolidin-1-yl) diazen-1-ium-1,2-diolate (a related pyrrolidine compound) in ionic liquids found improved stability and efficiency compared to traditional solvents, suggesting potential for improved synthesis methods for pyrrolidine derivatives (Velázquez et al., 2010).
Catalysis and Reaction Mechanisms : A study on 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione emphasized its role as an antioxidant active Mannich base. The research detailed its vibrational analysis and theoretical calculations, providing insights into its chemical properties and potential applications in catalysis (Boobalan et al., 2014).
Biological and Medicinal Applications
Antitumor Activity : Research on nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives, demonstrated significant antitumor activity in mesothelioma models. This highlights the potential of pyrrolidine derivatives in developing new cancer therapies (Carbone et al., 2013).
Antibacterial and Antifungal Properties : A series of spiro[pyrrolidin-2,3′-oxindoles] synthesized via 1,3-dipolar cycloaddition reaction displayed notable in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This suggests the value of pyrrolidine derivatives in pharmaceutical development (Haddad et al., 2015).
Antimicrobial Activity of Pyrrolidine Derivatives : Polysubstituted methyl pyrrolidine-carboxylate derivatives were found to have significant antimicrobial activity, including against tuberculosis strains. This indicates their potential as a basis for new antimycobacterial agents (Nural et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1-(trideuteriomethyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-6-4-2-3-5-6/h2-5H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFZOVWCLRSYKC-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481385 | |
Record name | 1-Methyl-d3-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-d3-pyrrolidine | |
CAS RN |
77422-30-1 | |
Record name | 1-Methyl-d3-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 77422-30-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.